molecular formula C17H23ClN2O3 B2428764 (5-Chloro-2-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone CAS No. 2034292-14-1

(5-Chloro-2-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B2428764
CAS No.: 2034292-14-1
M. Wt: 338.83
InChI Key: ZVECMJCQVLGYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C18H18Cl2N2O2 . The InChI representation is InChI=1S/C18H18Cl2N2O2/c1-24-17-6-5-14 (20)12-16 (17)18 (23)22-9-7-21 (8-10-22)15-4-2-3-13 (19)11-15/h2-6,11-12H,7-10H2,1H3 . The Canonical SMILES representation is COC1=C (C=C (C=C1)Cl)C (=O)N2CCN (CC2)C3=CC (=CC=C3)Cl .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 365.2 g/mol . It has a computed XLogP3-AA value of 4.2, which gives an indication of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass are both 364.0745332 g/mol . The topological polar surface area is 32.8 Ų , and it has 24 heavy atoms .

Scientific Research Applications

Imaging of LRRK2 Enzyme in Parkinson's Disease

A study by Wang et al. (2017) describes the synthesis of a tracer, HG-10-102-01, related to the compound of interest. This tracer is used for Positron Emission Tomography (PET) imaging of the LRRK2 enzyme in Parkinson's disease. The synthesis involves multiple steps and yields a product with high radiochemical purity and specific activity (Wang, Gao, Xu, & Zheng, 2017).

Antimicrobial Activity

Chaudhari (2012) synthesized derivatives of a compound similar to the one and evaluated them for antimicrobial activity. The study indicates that some of these compounds show interesting antimicrobial properties (Chaudhari, 2012).

Antifungal Activity

Lv et al. (2013) synthesized novel derivatives and found that certain phenyl substitutions enhanced antifungal activity. This finding suggests potential applications in developing antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).

Crystal and Molecular Structure Analysis

Lakshminarayana et al. (2009) studied a compound structurally related to the one , focusing on its crystal and molecular structure. Such studies are crucial in understanding the physical and chemical properties of these compounds (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).

Role in Crystal Packing

Sharma et al. (2019) explored how non-covalent interactions in derivatives, including the compound , play a functional role in their supramolecular architectures. This research is significant for understanding and designing materials with specific molecular arrangements (Sharma, Mohan, Gangwar, & Chopra, 2019).

Synthesis of Substituted Azetidinones

Jagannadham et al. (2019) worked on synthesizing derivatives related to the compound of interest, which are important in pharmacology and medicinal chemistry due to their biological and pharmacological potencies (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-22-14-5-7-19(8-6-14)13-10-20(11-13)17(21)15-9-12(18)3-4-16(15)23-2/h3-4,9,13-14H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVECMJCQVLGYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.